PR1 is classified as a human leukocyte antigen-A2-restricted peptide. It is specifically recognized by T cells in individuals expressing the HLA-A2 antigen. The peptide's immunogenicity has been demonstrated through various clinical trials, indicating its potential as a therapeutic vaccine for myeloid malignancies .
The synthesis of the PR1 peptide vaccine involves several critical steps:
The PR1 peptide has a simple molecular structure characterized by its sequence of nine amino acids:
The primary chemical reactions involved in the application of the PR1 vaccine include:
The mechanism of action of the PR1 leukemia peptide vaccine involves several key steps:
The physical and chemical properties of the PR1 peptide vaccine are critical for its efficacy:
The primary applications of the PR1 leukemia peptide vaccine include:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: